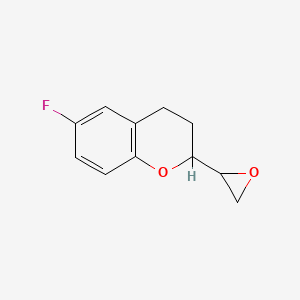

6-Fluoro-2-(oxiran-2-yl)chroman

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZDIJGBXSDSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470147 | |

| Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7 | |

| Record name | 6-Fluoro-2-(oxiran-2-yl)chroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197706506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2-oxiranyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Fluoro-2-(oxiran-2-yl)chroman molecular structure and stereoisomers

An In-depth Technical Guide to 6-Fluoro-2-(oxiran-2-yl)chroman: Molecular Structure, Stereoisomerism, and Synthetic Applications

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural complexity, arising from two chiral centers, and the reactivity of its epoxide ring make it a valuable chiral building block. This technical guide provides a comprehensive overview of its molecular structure, stereoisomerism, physicochemical properties, and key synthetic methodologies. It is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this versatile intermediate, particularly in the synthesis of cardiovascular drugs like Nebivolol.

Molecular Structure and Stereoisomerism

This compound possesses a core structure composed of a chroman ring system, which is a bicyclic ether, substituted with a fluorine atom at the 6-position and an oxirane (epoxide) ring at the 2-position.[1][2][3] The molecular formula of the compound is C₁₁H₁₁FO₂.[1][4]

Core Structure

The molecule's architecture features:

-

Chroman Ring : A dihydropyran ring fused to a benzene ring.

-

Fluorine Substituent : A fluorine atom at position 6 of the benzene ring, which can influence the molecule's metabolic stability, lipophilicity, and binding affinity in biological systems.[1]

-

Oxirane Ring : A strained three-membered epoxide ring attached at position 2 of the chroman ring. This group is highly reactive and susceptible to nucleophilic ring-opening reactions, which is fundamental to its utility in synthesis.[1]

Stereoisomerism

The presence of two stereocenters—one at the C2 position of the chroman ring and the other at the C2' position of the oxirane ring—gives rise to four distinct stereoisomers.[1][5] These stereoisomers exist as two pairs of enantiomers. The specific stereochemistry is critical for the synthesis of pharmacologically active molecules like Nebivolol, where the desired biological activity is often confined to a single stereoisomer.[2]

The four stereoisomers are:

-

(2R, 2'S)-6-Fluoro-2-(oxiran-2-yl)chroman

-

(2S, 2'R)-6-Fluoro-2-(oxiran-2-yl)chroman

-

(2R, 2'R)-6-Fluoro-2-(oxiran-2-yl)chroman

-

(2S, 2'S)-6-Fluoro-2-(oxiran-2-yl)chroman

The relationship between these isomers is depicted in the diagram below.

References

Synthesis and Characterization of 6-Fluoro-2-(oxiran-2-yl)chroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-2-(oxiran-2-yl)chroman, a key chiral building block in the pharmaceutical industry. This document details the synthetic pathways, experimental protocols, and analytical characterization of this important intermediate, with a focus on providing actionable data and methodologies for research and development.

Introduction

This compound is a heterocyclic compound of significant interest due to its role as a crucial intermediate in the synthesis of Nebivolol, a cardioselective beta-blocker used in the treatment of hypertension. The molecule possesses two stereocenters, leading to the existence of four distinct stereoisomers, each playing a specific role in the stereoselective synthesis of the final active pharmaceutical ingredient. A thorough understanding of its synthesis and characterization is therefore paramount for the efficient and controlled production of Nebivolol.

The molecular structure of this compound, with the IUPAC name 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene, is characterized by a fluorinated chroman core and a reactive oxirane ring. Its molecular formula is C₁₁H₁₁FO₂, and it has a molecular weight of approximately 194.20 g/mol .

Synthesis of this compound

The primary synthetic route to this compound commences from enantiomerically pure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. The formation of the epoxide ring from this carboxylic acid precursor introduces a second stereocenter, resulting in a mixture of diastereomers. Specifically, the (R)-enantiomer of the acid yields a mixture of the (R,S) and (R,R) diastereomers, while the (S)-enantiomer produces the (S,R) and (S,S) diastereomers. An alternative starting material mentioned in the literature is 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.

The diastereomeric mixture can be separated by column chromatography to isolate the individual stereoisomers. Furthermore, a process for the stereochemical inversion of the epoxide has been developed to convert the (2R, 2'S) isomer into the desired (2R, 2'R) diastereomer. This involves a ring-opening of the epoxide to a halohydrin, followed by protection of the primary hydroxyl group and subsequent intramolecular ring-closure with inversion of configuration.

Synthetic Workflow

Spectroscopic and Synthetic Profile of 6-Fluoro-2-(oxiran-2-yl)chroman: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for 6-Fluoro-2-(oxiran-2-yl)chroman. This compound is a key chiral building block in the synthesis of Nebivolol, a highly cardioselective β-receptor blocker used in the treatment of hypertension.[1][2][3] The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the (2S,2R)-(6-fluoro-2-chromanyl)oxirane stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for (2S,2R)-(6-fluoro-2-chromanyl)oxirane [4]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 1.72 | m | 1H | Chroman H |

| 2.00 | m | 1H | Chroman H |

| 2.74 | m | 2H | Chroman H |

| 2.82 | m | 2H | Oxirane H |

| 3.17 | ddd | 1H | Oxirane H |

| 3.94 | ddd | 1H | Chroman H |

| 6.77 | dd | 1H | Aromatic H |

| 6.92 | m | 2H | Aromatic H |

Table 2: ¹³C NMR Spectroscopic Data for (2S,2R)-(6-fluoro-2-chromanyl)oxirane [4]

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| 23.4 | CH₂ | |

| 23.7 | CH₂ | |

| 44.5 | CH₂ (Oxirane) | |

| 52.3 | CH (Oxirane) | |

| 75.3 | CH-O (Chroman) | |

| 113.7 | d, 23.2 | Aromatic C-H |

| 115.2 | d, 22.3 | Aromatic C-H |

| 117.2 | d, 8.2 | Aromatic C-H |

| 123.5 | d, 7.5 | Aromatic C-F |

| 150.1 | d, 1.5 | Aromatic C-O |

| 156.0 | d, 234.8 | Aromatic C-F |

Infrared (IR) Spectroscopy

The IR spectrum was acquired using an Avatar 370 spectrometer with a scan range of 4000 - 400 cm⁻¹.[4] Specific absorption bands were not detailed in the available literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

Table 3: High-Resolution Mass Spectrometry (HRMS) Data [4]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 195.08158 | 195.08120 |

Experimental Protocols

The synthesis of this compound is a multi-step process that can start from enantiomerically pure precursors to yield specific stereoisomers.[1][4]

Synthesis of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman

The synthesis of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman starts from enantiopure 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol.[1][2] This is then transformed into enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.[1][2][4] The formation of the epoxide from the carboxylic acid results in a new stereogenic center, leading to a mixture of two diastereomers, in this case, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman.[1][4] These stereoisomers can be separated by column chromatography.[1][4]

Crystallization

Crystals of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman suitable for X-ray analysis were obtained from a fraction collected during column chromatography using heptane/ethyl acetate as the eluent.[1][4]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway to obtain the different stereoisomers of this compound, which are key intermediates in the synthesis of Nebivolol.

Caption: Synthetic pathway for Nebivolol intermediates.

Experimental Workflow for Stereoisomer Separation

The following diagram outlines the general workflow for the separation of the diastereomeric mixture of this compound.

Caption: Workflow for stereoisomer separation.

References

The Biological Frontier: A Technical Guide to the Activity of Fluorinated Chroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold, a core structure in a variety of natural products and pharmacologically active compounds, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and enzyme-inhibitory effects. The strategic incorporation of fluorine atoms into the chroman backbone has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, often leading to compounds with superior therapeutic potential.[1][2] This technical guide provides an in-depth overview of the biological activities of fluorinated chroman derivatives, with a focus on their quantitative effects, the experimental methodologies used for their evaluation, and the underlying molecular mechanisms of action.

I. Antiviral Activity of Fluorinated Chroman Derivatives

Several studies have highlighted the potent antiviral properties of fluorinated chroman-4-ones, particularly against the influenza virus. The introduction of fluorine moieties can significantly enhance the antiviral efficacy of the parent compounds.

Quantitative Data: Anti-influenza Activity

A series of fluorinated 2-arylchroman-4-ones has been evaluated for their in vitro activity against various influenza A virus strains. The following table summarizes the 50% inhibitory concentration (IC50) and selectivity index (SI) for a key derivative.

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 6 | >900 | 150 | [3] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | MDCK | - | - | 53 | [3] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | MDCK | - | - | 42 | [3] |

Experimental Protocol: Anti-influenza Virus Assay

The antiviral activity of fluorinated chroman derivatives is typically assessed using a plaque reduction assay or a cell viability assay in Madin-Darby Canine Kidney (MDCK) cells.[3]

1. Cell Culture and Virus Propagation:

-

MDCK cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Influenza virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs. The allantoic fluid is harvested, clarified by centrifugation, and stored at -80°C. The virus titer is determined by a plaque assay on MDCK cells.

2. Cytotoxicity Assay (MTT Assay):

-

MDCK cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

-

The formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

3. Plaque Reduction Assay:

-

Confluent monolayers of MDCK cells in 12-well plates are infected with the influenza virus at a multiplicity of infection (MOI) of 0.01.

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

The cells are then overlaid with DMEM containing 0.8% low melting point agarose, TPCK-treated trypsin (2 µg/mL), and various concentrations of the test compounds.

-

The plates are incubated at 37°C for 72 hours.

-

The cells are fixed with 4% paraformaldehyde and stained with 1% crystal violet.

-

The number of plaques in each well is counted, and the IC50 value is determined as the compound concentration that reduces the plaque number by 50% compared to the virus control.

Proposed Mechanism of Antiviral Action

The antiviral mechanism of flavonoids, the parent class of compounds for chroman derivatives, against the influenza virus is believed to involve multiple stages of the viral life cycle. The proposed workflow for the antiviral action of fluorinated chroman derivatives is depicted below.

Caption: Proposed antiviral workflow of fluorinated chroman derivatives against influenza virus.

II. Anticancer Activity of Fluorinated Chroman Derivatives

Fluorinated chroman derivatives, particularly isoflavanones, have shown promising anticancer activity, especially against hormone-dependent breast cancer. Their mechanisms of action often involve the inhibition of key enzymes and the induction of apoptosis.

Quantitative Data: Aromatase Inhibition and Antiproliferative Activity

Fluorinated isoflavanones have been identified as potent inhibitors of aromatase, a key enzyme in estrogen biosynthesis. This inhibition translates to antiproliferative effects in estrogen-dependent breast cancer cell lines like MCF-7.

| Compound | Activity | IC50 (µM) | Reference |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase Inhibition | 0.8 | [4] |

| 6-methoxy-3-(pyridin-3-yl)chroman-4-one | Aromatase Inhibition | 2.5 | [4] |

| 7-O-carboxymethyl-4'-fluoro-2-trifluormethylisoflavone | Antiproliferative (MCF-7 cells) | 11.73 | [5] |

| 7-O-carboxymethyl-4'-fluoroisoflavone | Antiproliferative (MCF-7 cells) | 13.66 | [5] |

Experimental Protocol: Aromatase Inhibition and Antiproliferative Assays

1. Aromatase Inhibition Assay (Fluorescence-based): [4]

-

The in vitro inhibitory activity against human cytochrome P450 aromatase is determined using a fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC).

-

The reaction mixture contains recombinant human aromatase, the fluorogenic substrate, and various concentrations of the test compound in a buffer solution.

-

The reaction is initiated by the addition of a NADPH-regenerating system.

-

The fluorescence of the product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), is measured over time using a fluorescence plate reader (e.g., excitation at 405 nm and emission at 460 nm).

-

The rate of the reaction is calculated, and the IC50 value is determined from the dose-response curve.

2. Antiproliferative Assay (MTT Assay): [5]

-

Human breast cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the fluorinated chroman derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, the MTT assay is performed as described in the antiviral section to determine cell viability.

-

The IC50 value, the concentration that inhibits cell proliferation by 50%, is calculated.

Signaling Pathways in Anticancer Activity

The anticancer effects of isoflavones, the parent compounds of many fluorinated chroman derivatives, are often mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis. Two of the most well-studied pathways are the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth and survival. Its aberrant activation is common in many cancers. Isoflavones have been shown to inhibit this pathway, leading to apoptosis.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by fluorinated isoflavones.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Isoflavones can suppress NF-κB activation.

Caption: Proposed inhibition of the NF-κB signaling pathway by fluorinated isoflavones.

III. Other Biological Activities

Fluorinated chroman derivatives have also been investigated for other therapeutic applications, including the inhibition of sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.

Quantitative Data: SIRT2 Inhibition

Several substituted chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.

| Compound | Activity | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 | [6] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 Inhibition | 4.5 | [4][7] |

Experimental Protocol: SIRT2 Inhibition Assay

A fluorescence-based assay is commonly used to screen for SIRT2 inhibitors.[4][7]

-

The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2.

-

The reaction is carried out in the presence of NAD+ and various concentrations of the test compounds.

-

After a set incubation period, a developer solution is added that generates a fluorescent signal from the deacetylated peptide.

-

The fluorescence is measured using a microplate reader, and the IC50 value is determined from the dose-response curve.

Conclusion

Fluorinated chroman derivatives represent a promising class of bioactive molecules with diverse therapeutic potential. The strategic incorporation of fluorine has been shown to enhance their antiviral, anticancer, and enzyme-inhibitory activities. This technical guide has summarized the key quantitative data, detailed the experimental protocols for their biological evaluation, and provided insights into their potential mechanisms of action through signaling pathway diagrams. Further research into the structure-activity relationships and optimization of these fluorinated scaffolds will undoubtedly lead to the development of novel and more effective therapeutic agents for a range of diseases.

References

- 1. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Genistein-induced apoptosis of human breast cancer MCF-7 cells involves calpain–caspase and apoptosis signaling kinase 1–p38 mitogen-activated protein kinase activation cascades | Semantic Scholar [semanticscholar.org]

- 4. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

Technical Guide: Properties and Hazards of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS No. 99199-90-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, hazards, and handling of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, identified by CAS number 99199-90-3. This compound is a key intermediate in the synthesis of the cardiovascular drug Nebivolol.[1]

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁FO₂ | [2] |

| Molecular Weight | 194.2 g/mol | [2] |

| Appearance | Colorless to pale yellow oily liquid | [3][4] |

| Boiling Point | 292 °C - 313 °C at 101.3 kPa | [3][4][5] |

| Density | 1.25 - 1.299 g/cm³ at 20 °C | [2][4] |

| Flash Point | > 110 °C | [4] |

| Water Solubility | 689 mg/L at 25 °C | [4] |

| Log Pow (Octanol-Water Partition Coefficient) | 2.32 at 25 °C | [4] |

| Vapor Pressure | 0.17 Pa at 20 °C; 0.26 Pa at 25 °C | [4] |

| Melting Point | < -18 °C | [4] |

| Auto-ignition Temperature | 397 °C | [4] |

Hazards and Safety Information

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Precautionary Statements: For detailed precautionary statements regarding handling, storage, and disposal, refer to the safety data sheet (SDS) provided by the supplier. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection.[4]

Experimental Protocols

Synthesis of Nebivolol from 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

The synthesis of Nebivolol involves the reaction of two key intermediates derived from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. The compound with CAS number 99199-90-3 is a racemic mixture of diastereomers, which are separated to yield the desired stereoisomers for the synthesis.

A generalized protocol based on patent literature is as follows:

-

Separation of Diastereomers: The mixture of (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran and (±)-[1S(R)]-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is separated using column chromatography.[7]

-

Reaction of Intermediates: The separated isomers are then reacted with other precursors. For instance, (±)-[1S(R)]-6-fluoro-3, 4-dihydro-α-[[(phenylmethyl) amino] methyl]-2H-1-benzopyran-2-methanol is reacted with (±)-[1S(S)]-6-fluoro-3, 4-dihydro-2-oxiranyl-2H-1-benzopyran in an alcohol solvent, such as methanol.[7]

-

Reaction Conditions: The reaction is typically carried out at a temperature range of 25-70°C.[7]

-

Formation of N-benzyl Nebivolol: This reaction leads to the formation of N-benzyl Nebivolol.

-

Debenzylation: The benzyl protecting group is subsequently removed via hydrogenation, often using a palladium on charcoal catalyst, to yield Nebivolol.[7]

-

Salt Formation: Finally, the Nebivolol base is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent.[7]

The following diagram illustrates this synthetic workflow.

Caption: Synthetic workflow for the preparation of Nebivolol Hydrochloride from CAS 99199-90-3.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran are limited, as it is primarily considered a synthetic intermediate. The pharmacological activity of interest lies in the final product, Nebivolol.

Nebivolol is a third-generation, highly selective β1-adrenergic receptor antagonist.[8] Its mechanism of action is twofold:

-

β1-Adrenergic Receptor Blockade: The d-enantiomer of Nebivolol is a potent and selective antagonist of β1-adrenergic receptors in the heart. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.[9][10]

-

Nitric Oxide-Mediated Vasodilation: The l-enantiomer of Nebivolol stimulates endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[9][11] NO is a potent vasodilator that relaxes blood vessels, reduces peripheral vascular resistance, and contributes to the antihypertensive effect.[10][11] This NO-potentiating effect is mediated through agonist activity on β3-adrenergic receptors in the endothelium.[8][12]

The following diagram illustrates the signaling pathway of Nebivolol.

Caption: Signaling pathway of Nebivolol's dual mechanism of action.

Conclusion

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS 99199-90-3) is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of Nebivolol. While it possesses inherent hazards requiring careful handling, its primary significance lies in its role as a building block for a therapeutically important cardiovascular drug. Understanding its properties and synthetic applications is essential for researchers and professionals in drug development and manufacturing.

References

- 1. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]

- 2. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | 99199-90-3 | FF31339 [biosynth.com]

- 3. 6-Fluoro-3,4-Dihydro-2-Oxiranyl-2H-1-Benzopyran Manufacturers, SDS [mubychem.com]

- 4. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran - Safety Data Sheet [chemicalbook.com]

- 5. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | 99199-90-3 [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 11. Experimental evidences of nitric oxide-dependent vasodilatory activity of nebivolol, a third-generation beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 6-Fluoro-2-(oxiran-2-yl)chroman

An In-depth Technical Guide to 6-Fluoro-2-(oxiran-2-yl)chroman

Introduction: this compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry.[1] It is primarily recognized as a crucial chiral building block in the stereoselective synthesis of Nebivolol, a highly cardioselective β-receptor blocker used for the treatment of hypertension.[1][2][3][4] The molecule's structure, featuring a fluorinated chroman backbone and a reactive oxirane (epoxide) ring, provides the necessary functionalities for constructing the complex stereochemistry of Nebivolol.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its application in drug development.

Physical and Chemical Properties

This compound possesses two stereocenters, leading to four distinct stereoisomers.[1] Its properties can vary slightly depending on the specific isomeric form. The data presented below represents general and computed properties, with specific CAS numbers noted for different isomers.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁FO₂ | [3][5][6][7] |

| Molecular Weight | 194.20 g/mol | [2][3][6] |

| Appearance | Pale Yellow Oil (for some isomers) | [7] |

| Boiling Point | 291.7°C at 760 mmHg | [5] |

| Density | 1.299 g/cm³ | [5] |

| Flash Point | 137.8°C | [5] |

| Vapor Pressure | 0.00334 mmHg at 25°C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [5][7] |

| LogP (XLogP3) | 2.1 | [5][6] |

| Storage Temperature | 4°C or Refrigerator | [5][7] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| CAS Numbers | 99199-90-3 (unspecified stereochemistry) 129050-23-3 ((2S,2'S) isomer) 197706-50-6 ((2R,2'R) isomer) 129050-29-9 ((2S) isomer) | [2][6][7][8][9] |

Experimental Protocols

The synthesis and transformation of this compound are critical for producing enantiomerically pure Nebivolol. The methodologies often involve stereoselective steps and careful control of reaction conditions.

Synthesis from 6-Fluoro-chroman-2-carboxylic Acid

A common route to synthesize the various stereoisomers of this compound begins with an enantiopure form of 6-fluoro-chroman-2-carboxylic acid. The formation of the epoxide ring from the carboxylic acid introduces a new stereogenic center, resulting in a mixture of two diastereomers which can then be separated.[4]

General Protocol:

-

Starting Material: Begin with enantiopure (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.[4]

-

Reduction & Chlorination: The keto-acid is transformed into 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.[4]

-

Epoxide Formation: The resulting chlorohydrin is treated with a base (e.g., potassium hydroxide) to facilitate an intramolecular SN2 reaction, where the alkoxide displaces the chloride to form the oxirane ring.

-

Separation: The resulting mixture of diastereomers (e.g., R,S and R,R from the R-acid) is separated using column chromatography on silica gel with an eluent such as heptane/ethyl acetate.[4]

Stereoisomer Interconversion: (2R,2'S) to (2R,2'R)

In Nebivolol synthesis, specific stereoisomers are required. A key process is the conversion of the undesired (2R,2'S) isomer to the desired (2R,2'R) isomer. This involves a ring-opening and re-closure sequence.[10]

Detailed Protocol:

-

Ring Opening: The (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene is reacted with an alkali metal salt, such as sodium acetate, in an acid (e.g., acetic acid) at 90-95°C. This opens the epoxide to form a halohydrin or a related intermediate.[10]

-

Workup: The reaction mixture is cooled, diluted with water, and extracted with a water-immiscible organic solvent. The organic layer is washed with aqueous sodium bicarbonate and dried.[10]

-

Hydroxyl Protection: The intermediate from the previous step is reacted with a hydroxy protecting reagent to give a diol-protected compound.[10]

-

Epoxide Re-formation: The protected intermediate is treated with a base, such as potassium hydroxide (KOH), in an organic solvent like DMSO at room temperature. This promotes an intramolecular SN2 reaction, forming the (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene with an inverted stereocenter.[10]

Analytical Characterization

Confirming the structure and stereochemistry of the isomers is crucial. High-resolution NMR and chiral HPLC-MS are essential techniques.[1]

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[4]

-

Spectral Analysis: Analyze the chemical shifts (δ), coupling constants, and through-space correlations (e.g., NOESY) to determine the connectivity and relative stereochemistry of the molecule. For example, for (2S,2R)-(6-fluoro-2-chromanyl)oxirane in DMSO-d₆, characteristic ¹H NMR signals appear at approximately 1.72-2.00 ppm (chroman ring protons), 2.74-2.82 ppm (oxirane and chroman protons), 3.17 ppm, and 3.94 ppm.[4]

Application in Drug Development: Synthesis of Nebivolol

The primary application of this compound is as a key intermediate in the synthesis of dl-Nebivolol.[2][4] Nebivolol's therapeutic efficacy stems from its specific combination of stereoisomers. The reactive oxirane ring of this compound is susceptible to nucleophilic ring-opening, which is the key step for building the larger Nebivolol molecule.[1][3] The workflow below illustrates a critical step in optimizing the availability of the correct stereoisomer for the synthesis.

Caption: Workflow for the stereochemical inversion of this compound.

References

- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 99199-90-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. (2S)-6-fluoro-2-(oxiran-2-yl)chromane | 129050-29-9 [chemicalbook.com]

- 9. (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane - SRIRAMCHEM [sriramchem.com]

- 10. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]

Elucidation of Diastereomeric and Enantiomeric Forms of 6-Fluoro-2-(oxiran-2-yl)chroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the four stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the synthesis of the cardiovascular drug, Nebivolol.[1][2] The presence of two stereocenters at the C2 position of the chroman ring and the C2 position of the oxirane ring gives rise to two pairs of enantiomers: (2R,2'S)/(2S,2'R) and (2R,2'R)/(2S,2'S).[1][3]

Stereoisomer Configuration and Physicochemical Properties

The four stereoisomers of this compound have distinct three-dimensional arrangements, which influence their physical properties and reactivity. Notably, the (2R,2'S) and (2S,2'R) enantiomers exist as crystalline solids, while the (2R,2'R) and (2S,2'S) enantiomers are liquids at room temperature.[1] The absolute configuration of the (2R,2'S)-isomer has been unequivocally determined by X-ray crystallography.[2][4]

Table 1: Physicochemical and Spectroscopic Data of this compound Stereoisomers

| Stereoisomer | Configuration | Physical State | ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 75.47 MHz) δ (ppm) | Crystal System (for solids) |

| 1 | (2S,2'R) | Solid[1] | 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m)[2] | 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, J=23.2 Hz), 115.2 (d, J=22.3 Hz), 117.2 (d, J=8.2 Hz), 123.5 (d, J=7.5 Hz), 150.1 (d, J=1.5 Hz), 156.0 (d, J=234.8 Hz)[2] | Monoclinic, P2₁[2] |

| 2 | (2R,2'S) | Solid[1] | Data not available | Data not available | Monoclinic, P2₁[2][4] |

| 3 | (2R,2'R) | Liquid[1] | Data not available | Data not available | Not applicable |

| 4 | (2S,2'S) | Liquid[1] | Data not available | Data not available | Not applicable |

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of this compound is pivotal for the efficient production of Nebivolol. The common strategy involves the use of an enantiomerically pure precursor, which, upon epoxidation, yields a diastereomeric mixture that can then be separated.

Experimental Protocols

1. Synthesis of Diastereomeric Mixtures (e.g., (2R,2'S)- and (2R,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman)

This procedure is adapted from synthetic routes described for Nebivolol intermediates.[2][5] The synthesis starts from an enantiopure carboxylic acid, which is converted to the epoxide, creating a new stereocenter and thus a mixture of two diastereomers.

-

Step 1: Reduction of Enantiopure Carboxylic Acid to Aldehyde. (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid is reduced to the corresponding aldehyde. A common method involves conversion to the acid chloride followed by Rosenmund reduction or reduction with a sterically hindered hydride reagent at low temperature (e.g., diisobutylaluminium hydride at -70°C).[5]

-

Step 2: Epoxidation of the Aldehyde. The resulting aldehyde is converted to the epoxide by reaction with a sulfur ylide, such as that generated from trimethylsulfonium iodide and a strong base like sodium hydride in a solvent like dimethyl sulfoxide (DMSO).[5] This step is not stereoselective at the newly formed oxirane ring, leading to a mixture of (2R,2'S)- and (2R,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman.

2. Separation of Diastereomers by Column Chromatography

The diastereomeric mixtures ((2R,2'S)/(2R,2'R) and (2S,2'R)/(2S,2'S)) are separable by silica gel column chromatography.[2][5]

-

Stationary Phase: Silica gel (grade to be determined by analytical TLC).

-

Mobile Phase (Eluent): A non-polar/polar solvent system is employed. A common system is a gradient or isocratic mixture of heptane and ethyl acetate.[2][6] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the diastereomers.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., heptane with a small percentage of ethyl acetate).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude diastereomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system. Fractions are collected and analyzed by TLC to identify the separated, pure diastereomers.

-

3. Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

While preparative separation of diastereomers is achieved by standard column chromatography, the analytical and preparative separation of the enantiomeric pairs requires a chiral stationary phase (CSP). Specific methods for these exact enantiomeric pairs are not extensively detailed in readily available literature, but general strategies for chiral separations can be applied.

-

Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.

-

Mobile Phase: The choice of mobile phase depends on the mode of chromatography (normal phase, reversed-phase, or polar organic mode).

-

Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common.

-

Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures, often with acidic or basic additives to improve peak shape.

-

-

Method Development: A screening approach using different chiral columns and mobile phase systems is typically necessary to achieve baseline separation of the enantiomers.

Synthetic and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and separation of the stereoisomers of this compound.

References

- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. web.uvic.ca [web.uvic.ca]

- 4. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

- 6. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is a fluorinated chromene derivative recognized primarily for its critical role as a key intermediate in the stereoselective synthesis of Nebivolol, a third-generation beta-blocker with vasodilating properties used in the management of hypertension.[1][2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, and established applications in pharmaceutical manufacturing. While the biological activities of the broader chromene class of compounds are extensive, it is important to note that specific pharmacological studies on 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene itself are not extensively documented in publicly available literature. The primary focus of existing research has been on its utility as a building block for more complex active pharmaceutical ingredients.

Chemical and Physical Properties

6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is a chiral molecule with the chemical formula C₁₁H₁₁FO₂.[4] Its structure features a fluorinated dihydro-2H-chromene core attached to an oxirane (epoxide) ring, a reactive functional group that is pivotal for its synthetic applications.[3] The presence of two stereogenic centers, one on the chromene ring and one on the oxirane ring, gives rise to four possible stereoisomers.[5]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of 6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene

| Property | Value | Reference(s) |

| IUPAC Name | 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene | [5][6] |

| CAS Number | 99199-90-3 | [1][2][4] |

| Molecular Formula | C₁₁H₁₁FO₂ | [4] |

| Molecular Weight | 194.20 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 292°C | [4] |

| Flash Point | 138°C | [4] |

| Density | 1.299 g/cm³ | [4] |

| XLogP3 | 1.918 | [4] |

Synthesis and Stereochemistry

The synthesis of 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is a critical step in the overall synthesis of Nebivolol. Various synthetic routes have been developed, often focusing on the stereoselective formation of the desired isomers.

A general synthetic workflow is depicted in the diagram below. The process often starts from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde.[7] The conversion of the different stereoisomers, for instance from (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene, is a key aspect of optimizing the synthesis of Nebivolol.[7]

Caption: Generalized synthetic workflow for 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene.

The separation of the diastereomers of the chromane epoxide intermediate is a crucial step to achieve a higher diastereomeric excess, leading to cleaner conversions and simplified purification in the subsequent steps of Nebivolol synthesis.[8]

Role in Drug Development: The Nebivolol Intermediate

The primary and most well-documented application of 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is as a vital building block in the industrial synthesis of Nebivolol hydrochloride.[1][3] Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with nitric oxide-mediated vasodilatory effects.[2] The specific stereochemistry of Nebivolol is essential for its therapeutic activity, and the stereopure isomers of its intermediates, including 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene, are therefore of high importance.

The logical relationship for its role as an intermediate is illustrated in the following diagram:

Caption: Role of the compound as an intermediate in the synthesis of Nebivolol.

Biological Activity of the Chromene Scaffold

While specific biological activity data for 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is scarce, the broader class of chromene derivatives exhibits a wide range of pharmacological activities. Chromenes are known to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[9][10] For instance, certain 2H-chromene derivatives have shown monoamine oxidase inhibitory activity.[9] The biological versatility of the chromene nucleus makes it a privileged scaffold in medicinal chemistry.[9]

It is plausible that the fluorine substitution and the oxirane ring of 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene could impart some biological activity. However, without specific experimental data, any discussion on its pharmacological effects remains speculative. The primary focus of research has been on its synthetic utility rather than its intrinsic biological properties.

Conclusion and Future Perspectives

6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is a well-established and critical intermediate in the synthesis of the cardiovascular drug Nebivolol. Its chemical properties and synthetic pathways are well-documented in the context of pharmaceutical manufacturing. While the broader chromene scaffold is known for diverse biological activities, there is a notable gap in the literature regarding the specific pharmacological profile of this particular intermediate.

Future research could explore the potential intrinsic biological activities of 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene and its derivatives. Investigating its interactions with various biological targets could uncover novel therapeutic applications beyond its current role as a synthetic precursor. Such studies would require detailed in vitro and in vivo experimental protocols to elucidate any potential signaling pathways and mechanisms of action.

References

- 1. innospk.com [innospk.com]

- 2. 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene CAS 99199-90-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | C11H11FO2 | CID 20575859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rel-(2R)-6-Fluoro-3,4-dihydro-2-((2S)-2-oxiranyl)-2H-1-benzopyran | C11H11FO2 | CID 51698391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]

- 8. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 9. researchgate.net [researchgate.net]

- 10. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of Nebivolol from 6-Fluoro-2-(oxiran-2-yl)chroman: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebivolol, a third-generation beta-blocker with vasodilatory properties, is a cornerstone in the management of hypertension. Its therapeutic efficacy is intrinsically linked to its unique stereochemistry, being a racemic mixture of (SRRR)-d-Nebivolol and (RSSS)-l-Nebivolol. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Nebivolol, commencing from the key intermediate, 6-Fluoro-2-(oxiran-2-yl)chroman. The protocols described herein focus on the stereospecific ring-opening of the chiral epoxide precursors to construct the desired Nebivolol enantiomers, a critical step in the overall synthesis.

Introduction

The synthesis of Nebivolol presents a significant challenge due to the presence of four stereocenters, theoretically leading to sixteen stereoisomers. However, due to molecular symmetry, ten stereoisomers are possible.[1] The marketed drug is a specific racemic mixture of the (SRRR) and (RSSS) enantiomers. The starting material, this compound, possesses two of these stereocenters, making its stereochemical purity paramount for the successful synthesis of the target Nebivolol isomers.[2] This intermediate exists as four stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R).[2] The enantioselective synthesis of Nebivolol hinges on the controlled reaction of specific epoxide isomers.

This document outlines the synthesis of d-Nebivolol from (2R)-6-fluoro-2-((S)-oxiran-2-yl)chroman and l-Nebivolol from (2S)-6-fluoro-2-((R)-oxiran-2-yl)chroman, involving a key epoxide ring-opening reaction with benzylamine, followed by coupling and debenzylation steps.

Key Intermediates and Reagents

| Compound | Stereoisomer(s) | Role |

| This compound | (2R,2'S), (2R,2'R), (2S,2'S), (2S,2'R) | Chiral building block |

| Benzylamine | N/A | Nucleophile for epoxide ring-opening |

| (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol | (2R, 1'S) | Intermediate in d-Nebivolol synthesis |

| (S)-1-((R)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol | (2S, 1'R) | Intermediate in l-Nebivolol synthesis |

| Palladium on Carbon (Pd/C) | N/A | Catalyst for debenzylation |

| Hydrogen Gas (H₂) | N/A | Reducing agent for debenzylation |

| Solvents (Methanol, Isopropanol, etc.) | N/A | Reaction and purification media |

Experimental Protocols

Protocol 1: Synthesis of d-Nebivolol (SRRR Isomer)

This protocol outlines the synthesis of d-Nebivolol starting from the separated diastereomers of this compound.

Step 1: Synthesis of (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol

-

Reaction Setup: In a clean, dry reaction vessel, dissolve (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chroman in a suitable solvent such as isopropanol (IPA).

-

Addition of Benzylamine: Add benzylamine to the solution. A typical molar ratio is 1:1 to 1.2:1 (epoxide:benzylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to 0-5°C to precipitate the product. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol.

Step 2: Synthesis of N-benzyl-d-Nebivolol

-

Reaction Setup: In a reaction vessel, dissolve the product from Step 1 and (2R,2'R)-6-fluoro-2-(oxiran-2-yl)chroman in methanol.

-

Reaction Conditions: Reflux the mixture for 16-18 hours. Monitor the reaction by HPLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude N-benzyl-d-Nebivolol can be purified by crystallization.

Step 3: Debenzylation to form d-Nebivolol

-

Reaction Setup: Dissolve N-benzyl-d-Nebivolol in methanol and add 10% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (typically at a pressure of 3-6 kg/cm ²) for 2-5 hours.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), filter the catalyst. The filtrate containing d-Nebivolol can be further purified by crystallization.

Protocol 2: Synthesis of l-Nebivolol (RSSS Isomer)

The synthesis of l-Nebivolol follows a similar pathway to d-Nebivolol, but with the enantiomeric starting materials.

Step 1: Synthesis of (S)-1-((R)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol

-

Reaction Setup: Dissolve (2S,2'R)-6-fluoro-2-(oxiran-2-yl)chroman in isopropanol.

-

Addition of Benzylamine: Add benzylamine (1 to 1.2 equivalents).

-

Reaction Conditions: Stir at room temperature for 4-6 hours.

-

Work-up and Isolation: Cool to 0-5°C, filter the precipitate, wash with cold isopropanol, and dry.

Step 2: Synthesis of N-benzyl-l-Nebivolol

-

Reaction Setup: Dissolve the product from Step 1 and (2S,2'S)-6-fluoro-2-(oxiran-2-yl)chroman in methanol.

-

Reaction Conditions: Reflux for 16-18 hours.

-

Work-up and Isolation: Cool and evaporate the solvent. Purify by crystallization.

Step 3: Debenzylation to form l-Nebivolol

-

Reaction Setup: Dissolve N-benzyl-l-Nebivolol in methanol with 10% Pd/C.

-

Hydrogenation: Hydrogenate at 3-6 kg/cm ² pressure for 2-5 hours.

-

Work-up and Isolation: Filter the catalyst and purify the l-Nebivolol from the filtrate by crystallization.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps

| Step | Starting Materials | Product | Reported Yield | Reference(s) |

| Ring-opening of epoxide with benzylamine | (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chroman and Benzylamine | (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol | >90% | [1] |

| Coupling of amino alcohol and epoxide | (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol and (2R,2'R)-epoxide | N-benzyl-d-Nebivolol | ~83% | [3] |

| Debenzylation | N-benzyl-d-Nebivolol | d-Nebivolol | High | [4] |

Note: Yields can vary depending on the specific reaction conditions and purification methods used.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for d- and l-Nebivolol.

Logical Relationship of Stereoisomers

References

Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of 6-Fluoro-2-(oxiran-2-yl)chroman

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the nucleophilic ring-opening reactions of 6-Fluoro-2-(oxiran-2-yl)chroman. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the cardiovascular drug Nebivolol. The strained oxirane ring is highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures. This document offers detailed experimental protocols for the ring-opening of this compound with common nucleophiles such as amines, thiols, and alcohols. Furthermore, it includes a summary of quantitative data and visualizations of the reaction pathways and experimental workflows to guide researchers in their synthetic endeavors.

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The presence of a fluorine atom on the chroman ring can enhance metabolic stability and binding affinity of target molecules. The epoxide moiety is a highly reactive functional group that readily undergoes ring-opening reactions with a variety of nucleophiles.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the regioselective and stereospecific introduction of diverse functionalities.[1]

The nucleophilic ring-opening of epoxides can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. Under basic or neutral conditions, a strong nucleophile will typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion. In acidic conditions, the epoxide oxygen is protonated, and the reaction can proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon.

This document provides protocols for the nucleophilic ring-opening of this compound with amines, thiols, and alcohols, which are common transformations in the synthesis of bioactive molecules.

Spectroscopic Data of Starting Material

The starting material, this compound, has been characterized by various spectroscopic techniques. The following data is for the (2S,2'R) stereoisomer:

Table 1: NMR and MS Data for (2S,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman [2]

| Technique | Solvent | Observed Peaks |

| 1H NMR | DMSO-d6 | δ (ppm): 6.92 (2H, m), 6.77 (1H, dd), 3.94 (1H, ddd), 3.17 (1H, ddd), 2.82 (2H, m), 2.74 (2H, m), 2.00 (1H, m), 1.72 (1H, m) |

| 13C NMR | DMSO-d6 | δ (ppm): 156.0 (d, J=234.8 Hz), 150.1 (d, J=1.5 Hz), 123.5 (d, J=7.5 Hz), 117.2 (d, J=8.2 Hz), 115.2 (d, J=22.3 Hz), 113.7 (d, J=23.2 Hz), 75.3, 52.3, 44.5, 23.7, 23.4 |

| HRMS (ESI) | - | m/z: [M+H]+ Calculated for C11H12FO2: 195.08158, Found: 195.08120 |

Nucleophilic Ring-Opening Reactions: Protocols and Data

The following sections provide generalized protocols for the reaction of this compound with various nucleophiles. The specific stereoisomer of the starting material will determine the stereochemistry of the product. The reactions are typically regioselective, with the nucleophile attacking the terminal carbon of the oxirane ring.

Reaction with Amines (Aminolysis)

The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals. A key step in the synthesis of Nebivolol involves the reaction of a stereoisomer of this compound with benzylamine.[2]

-

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or isopropanol (10-20 mL/mmol of epoxide), add the desired primary or secondary amine (1.0-1.2 eq).

-

Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired β-amino alcohol.

Table 2: Representative Quantitative Data for Aminolysis Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | 2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | Methanol, Reflux, 17h | 85-95 (typical) | Based on patent literature[3] |

| Diethylamine | 2-(Diethylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | Ethanol, 60 °C, 12h | Not Reported | Representative |

| Aniline | 2-(Phenylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | Neat, 100 °C, 8h | Not Reported | Representative |

Note: Yields are highly dependent on the specific reactants and conditions and should be optimized for each case.

Reaction with Thiols (Thiolysis)

The reaction with thiols provides access to β-hydroxy sulfides, which are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

-

To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) (10 mL/mmol of thiol), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 1.5 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to generate the thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Representative Quantitative Data for Thiolysis Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 1-(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)-2-(phenylthio)ethanol | NaH, THF, 0 °C to rt | Not Reported | Representative |

| Benzyl mercaptan | 2-(Benzylthio)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | K2CO3, DMF, rt | Not Reported | Representative |

Reaction with Alcohols/Water (Alcoholysis/Hydrolysis)

The ring-opening with alcohols or water leads to the formation of β-hydroxy ethers or diols, respectively. These reactions are often catalyzed by either an acid or a base.

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

-

Add a catalytic amount of a protic acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Remove the excess alcohol under reduced pressure.

-

Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the product by column chromatography.

Table 4: Representative Quantitative Data for Alcoholysis/Hydrolysis

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol | 1-(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)-2-methoxyethanol | H2SO4 (cat.), Methanol, rt | Not Reported | Representative |

| Water | 1-(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol | H2SO4 (cat.), Acetone/H2O, rt | Not Reported | Representative |

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. The protocols and data presented in these application notes demonstrate the feasibility of its reaction with a range of common nucleophiles to generate a variety of functionalized chroman derivatives. These reactions are crucial for the construction of more complex molecules with potential biological activity. The provided experimental procedures and workflows serve as a guide for researchers to explore the synthetic potential of this important building block in their drug discovery and development programs. Further optimization of reaction conditions for specific substrates is encouraged to achieve desired outcomes.

References

- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of 6-Fluoro-2-(oxiran-2-yl)chroman in Cardiovascular Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the key chiral intermediate, 6-Fluoro-2-(oxiran-2-yl)chroman, in the synthesis of cardiovascular drugs, with a primary focus on the highly selective β1-adrenergic receptor antagonist, Nebivolol.

Introduction

This compound is a critical building block in the stereoselective synthesis of Nebivolol, a third-generation beta-blocker with vasodilating properties used in the treatment of hypertension.[1][2][3] The unique molecular architecture of this intermediate, featuring a fluorinated chromene backbone and a reactive oxirane ring, makes it an ideal starting material for constructing the complex stereochemistry of Nebivolol.[1] Nebivolol possesses four stereocenters, resulting in ten stereoisomers. The therapeutic efficacy resides in the racemic mixture of the (S,R,R,R) and (R,S,S,S) enantiomers.[4] The synthesis of these specific enantiomers relies heavily on the stereochemical purity of the this compound precursors.

Synthesis of Nebivolol Intermediates from this compound

The synthesis of Nebivolol involves the coupling of two key chiral chroman fragments. This compound serves as the precursor to both of these fragments. The synthesis can be broadly divided into the preparation of the different stereoisomers of this compound and their subsequent conversion to the final drug substance.

Diastereomeric Separation and Stereoisomer Preparation

This compound exists as four stereoisomers due to two chiral centers.[2] The separation of these diastereomers is a crucial step in the synthesis of the desired Nebivolol enantiomers. Column chromatography is a commonly employed method for this separation.[3][5]